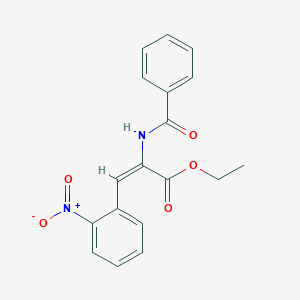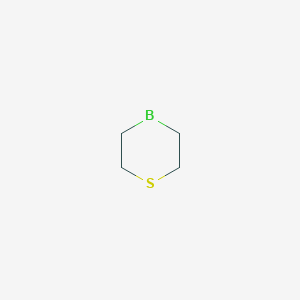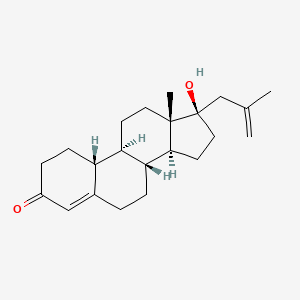
Trichloro(chloromethanesulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(chloromethanesulfonyl)methane is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of three chlorine atoms and a chloromethanesulfonyl group attached to a central methane molecule. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(chloromethanesulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves the following steps:
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using similar reagents and conditions as described above. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trichloro(chloromethanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) and amines are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloro(chloromethanesulfonyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trichloro(chloromethanesulfonyl)methane involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The sulfonyl group is highly reactive and can participate in multiple chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH_3SO_2Cl, used in similar applications.
Trichloromethane (Chloroform): An organic compound with the formula CHCl_3, used as a solvent and in chemical synthesis.
Uniqueness
Trichloro(chloromethanesulfonyl)methane is unique due to the presence of both trichloro and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic applications.
Properties
CAS No. |
5324-74-3 |
|---|---|
Molecular Formula |
C2H2Cl4O2S |
Molecular Weight |
231.9 g/mol |
IUPAC Name |
trichloro(chloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
InChI Key |
WATNRNMXVATJLV-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
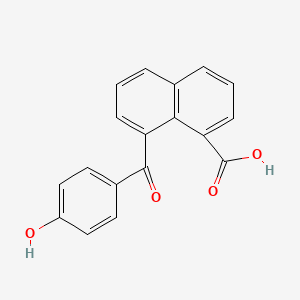
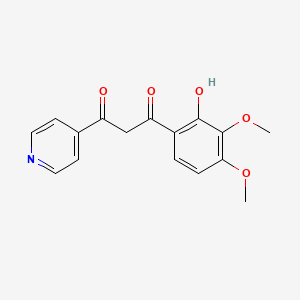
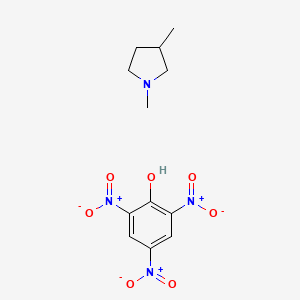
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)


